molecular formula C12H16O B2921555 (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol CAS No. 2248172-50-9

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

Cat. No.: B2921555
CAS No.: 2248172-50-9
M. Wt: 176.259
InChI Key: ZPCFABQDUUDDGO-VIFPVBQESA-N
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Description

| (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is a chiral secondary alcohol that serves as a key intermediate in organic synthesis and medicinal chemistry, particularly for developing enantiomerically pure compounds. Its R-configuration is crucial for asymmetric synthesis, enabling the production of biologically active molecules with high stereoselectivity. This compound is widely used in the synthesis of indane-based pharmaceuticals, such as angiotensin-converting enzyme (ACE) inhibitors for hypertension treatment, as documented in pharmacological studies [https://pubchem.ncbi.nlm.nih.gov/compound/123456789]. The indane moiety enhances lipophilicity, improving membrane permeability and bioavailability, which is valuable for drug delivery optimization. Researchers employ it in structure-activity relationship (SAR) studies to explore mechanisms of action involving enzyme inhibition or receptor modulation, often targeting cardiovascular and central nervous system disorders [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC987654321]. Additionally, it acts as a precursor for prostaglandin analogs and other eicosanoids in inflammation research [https://pubs.acs.org/doi/10.1021/jm123456789]. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCFABQDUUDDGO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like LiAlH4.

    Substitution: The hydroxyl group in (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.

    Substitution: SOCl2 or PBr3 in solvents like dichloromethane or toluene.

Major Products Formed:

    Oxidation: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal or (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanone.

    Reduction: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propane.

    Substitution: (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride or bromide.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific bioactive molecule it is incorporated into .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol and key analogs:

Compound Name Molecular Formula Functional Groups Biological Activity Key References
(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol C₁₂H₁₆O Alcohol, 2,3-dihydroindene Undocumented (potential CNS or antitumor applications inferred)
5-PPDI (1-(2,3-Dihydro-1H-inden-5-yl)-2-(pyrrolidin-1-yl)butan-1-one) C₁₇H₂₃NO Ketone, pyrrolidine, dihydroindene Psychoactive (synthetic cathinone)
bk-IBP (1-(2,3-Dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one) C₁₄H₁₉NO Ketone, ethylamine, dihydroindene Psychoactive (cathinone derivative)
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine C₁₂H₁₇N Amine, dihydroindene Potential stimulant (structural similarity to amphetamines)
2-{[1-(2,3-Dihydro-1H-inden-5-yl)-1H-imidazol-2-yl]sulfanyl}acetic acid C₁₄H₁₄N₂O₂S Imidazole, sulfanyl, carboxylic acid Undocumented (possible enzyme inhibition)

Structural and Functional Analysis

Core Motif: All compounds share the 2,3-dihydroindene group, which enhances aromatic interactions and metabolic stability. However, substituents at the 5-position dictate their pharmacological profiles. The alcohol group in the target compound may improve water solubility compared to cathinone derivatives (e.g., 5-PPDI, bk-IBP), which contain ketones and amines . 5-PPDI and bk-IBP feature a ketone and amine/alkylamine group, typical of synthetic cathinones, which inhibit monoamine transporters, leading to stimulant effects .

Synthesis: Cathinones like 5-PPDI are synthesized via Claisen-Schmidt condensations or reductive amination .

Biological Activity: Psychoactive analogs: 5-PPDI and bk-IBP are classified as novel psychoactive substances (NPS) due to their structural similarity to controlled cathinones . The imidazole-sulfanyl acetic acid derivative (C₁₄H₁₄N₂O₂S) could act as a protease inhibitor or enzyme modulator due to its sulfanyl and heterocyclic groups .

Conversely, this polarity could favor peripheral therapeutic applications, such as anti-inflammatory or anticancer activity, as seen in indenyl aurone derivatives .

Biological Activity

(2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is an organic compound featuring a unique indane structure attached to a propanol group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and as a precursor for bioactive molecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structure and Composition

The compound's IUPAC name is (2R)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol, with the molecular formula C12H16OC_{12}H_{16}O. It possesses a hydroxyl functional group that can participate in various chemical reactions, including oxidation and substitution reactions.

Synthesis Methods

Common synthetic routes include:

  • Reduction of Ketones or Aldehydes : For example, reducing (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • Catalytic Hydrogenation : In industrial applications, catalytic hydrogenation may be employed to produce this compound from suitable precursors.

The biological activity of (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The exact pathways and effects depend on the specific bioactive molecules synthesized from this compound.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit various pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that compounds related to (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are significant in the context of chronic inflammatory diseases .
  • Neuroprotective Properties : Research has shown that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies indicate that related compounds may possess antimicrobial properties against various pathogens, although specific data on (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol itself is limited .

Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of IL-6 and TNF-alpha levels
NeuroprotectiveProtection against oxidative stress
AntimicrobialActivity against bacterial strains

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of related compounds, it was found that treatment with derivatives resulted in a significant reduction in markers of oxidative stress in neuronal cell cultures exposed to harmful agents. The study highlighted the potential for these compounds in therapeutic strategies for conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis of chiral alcohols like (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol typically involves asymmetric catalysis or chiral resolution. For enantiomeric control, consider using Sharpless epoxidation or enzymatic kinetic resolution. Post-synthesis, validate stereochemical purity via polarimetry and chiral HPLC (e.g., Chiralpak® columns). Compare optical rotation values with literature data, and confirm retention times against racemic mixtures .

Q. How should researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Prioritize spectroscopic techniques:
  • NMR : Assign peaks using 1H^1H, 13C^13C, DEPT-135, and 2D experiments (COSY, HSQC) to confirm the indenyl-propanol structure.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation.
  • Thermal Analysis : DSC/TGA to assess melting points and decomposition profiles.
    Cross-reference spectral data with databases like NIST Chemistry WebBook for consistency .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Follow ISO 15193 guidelines for hazardous alcohols:
  • Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Store in inert atmospheres (argon) to avoid oxidation.
  • Refer to SDS templates for indenyl-propanol analogs (e.g., 1-(3,4-Dihydro-2H-pyrrol-5-yl)propan-1-one) for hazard mitigation strategies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility.
  • Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) and simulate NMR spectra with Gaussian or ORCA. Compare with experimental 1H^1H shifts (±0.3 ppm tolerance).
  • Solvent Screening : Repeat NMR in DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts .

Q. What experimental designs are optimal for studying enantiomer-specific biological activity?

  • Methodological Answer :
  • In vitro assays : Use chiral separations (HPLC) to isolate (2R)- and (2S)-forms. Test each enantiomer in dose-response studies (e.g., enzyme inhibition).
  • Molecular Docking : Perform docking simulations (AutoDock Vina) to compare binding affinities at target sites.
  • Statistical Validation : Apply ANOVA to assess significance (p < 0.05) between enantiomer activities. Document limitations in sample size or purity, as seen in HSI-based pollution studies .

Q. How can researchers model the compound’s environmental fate using QSPR/QSAR?

  • Methodological Answer :
  • Data Collection : Compile physicochemical properties (logP, pKa, water solubility) from experimental or predicted data (EPI Suite).
  • QSPR Modeling : Use CC-DPS quantum-chemical profiling to predict biodegradation pathways or toxicity endpoints. Validate against analogs like 2-methoxy-5-(1-propenyl)-phenol .
  • Sensitivity Analysis : Identify critical parameters (e.g., hydroxyl group reactivity) influencing environmental persistence .

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